1-Ethoxyethyl dichloroacetate

hemiacetal ester thermal dissociation first-order kinetics

1-Ethoxyethyl dichloroacetate (CAS 143414-10-2) is a hemiacetal ester of dichloroacetic acid (DCA) bearing the acid-labile 1-ethoxyethyl (1-EE) protecting group on the carboxyl function. With molecular formula C₆H₁₀Cl₂O₃ and a molecular weight of 201.04 g/mol, it belongs to the broader class of dichloroacetate esters but is structurally distinct from simple alkyl esters such as methyl dichloroacetate (CAS 116-54-1) or ethyl dichloroacetate (CAS 535-15-9) due to the presence of the hemiacetal ester linkage.

Molecular Formula C6H10Cl2O3
Molecular Weight 201.04 g/mol
CAS No. 143414-10-2
Cat. No. B12548036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxyethyl dichloroacetate
CAS143414-10-2
Molecular FormulaC6H10Cl2O3
Molecular Weight201.04 g/mol
Structural Identifiers
SMILESCCOC(C)OC(=O)C(Cl)Cl
InChIInChI=1S/C6H10Cl2O3/c1-3-10-4(2)11-6(9)5(7)8/h4-5H,3H2,1-2H3
InChIKeyWHRFXQBXJQINDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxyethyl Dichloroacetate (CAS 143414-10-2): A Hemiacetal Ester of Dichloroacetic Acid for Controlled-Release and Protecting Group Applications


1-Ethoxyethyl dichloroacetate (CAS 143414-10-2) is a hemiacetal ester of dichloroacetic acid (DCA) bearing the acid-labile 1-ethoxyethyl (1-EE) protecting group on the carboxyl function. With molecular formula C₆H₁₀Cl₂O₃ and a molecular weight of 201.04 g/mol, it belongs to the broader class of dichloroacetate esters but is structurally distinct from simple alkyl esters such as methyl dichloroacetate (CAS 116-54-1) or ethyl dichloroacetate (CAS 535-15-9) due to the presence of the hemiacetal ester linkage [1][2]. This structural feature imparts a thermally and acid-catalytically labile character that is exploited in polymer chemistry, photoresist formulation, and as a latent or protected source of dichloroacetic acid.

Why 1-Ethoxyethyl Dichloroacetate Cannot Be Replaced by Simple Alkyl Dichloroacetates in Application-Critical Workflows


Simple alkyl dichloroacetates such as methyl or ethyl dichloroacetate are stable esters that require strongly acidic or basic conditions for hydrolytic release of dichloroacetic acid [1][2]. In contrast, 1-ethoxyethyl dichloroacetate contains a hemiacetal ester linkage—a 'weak covalent bond' that undergoes facile thermal dissociation (first-order kinetics at 140 °C) and acid-catalyzed cleavage at room temperature [3][4]. This fundamental reactivity difference means that formulations or synthetic sequences designed around the controlled, triggerable release of the dichloroacetate moiety will fail if a simple alkyl ester is substituted: the simple ester will not deprotect under the mild conditions (photogenerated acid, ambient temperature, or moderate heat) for which the 1-ethoxyethyl ester is specifically selected. Furthermore, the 1-ethoxyethyl group provides a quantified rank-order position within hemiacetal ester reactivity (1-isopropoxyethyl > 1-ethoxyethyl > 1-butoxyethyl ester), enabling rational tuning of release kinetics that is unavailable with conventional esters [3].

Quantitative Differentiation Evidence for 1-Ethoxyethyl Dichloroacetate Against Closest Analogs and Alternatives


Thermal Dissociation Reactivity Rank: 1-Ethoxyethyl vs. 1-Butoxyethyl and 1-Isopropoxyethyl Hemiacetal Esters

In a direct comparative study of hemiacetal ester thermal lability, the 1-ethoxyethyl ester occupies a defined intermediate position in the reactivity hierarchy. At 140 °C, thermal dissociation of hemiacetal ester moieties follows first-order kinetics with the rank order: 1-(tert-butoxy)ethyl > 1-isopropoxyethyl > 1-ethoxyethyl > 1-butoxyethyl ester [1]. This means 1-ethoxyethyl dichloroacetate dissociates faster than the 1-butoxyethyl analog but slower than the 1-isopropoxyethyl variant, providing a predictable, tunable release profile.

hemiacetal ester thermal dissociation first-order kinetics protecting group rank polymer chemistry

Deprotection Activation Energy: 1-Ethoxyethyl (EOE) vs. tert-Butoxycarbonyl (t-BOC) in Chemically Amplified Resists

In situ FT-IR spectroscopic analysis of chemically amplified resist deprotection reactions reveals a pronounced difference in activation energy between ethoxyethyl (EOE) and tert-butoxycarbonyl (t-BOC) protected polymers. The activation energy for EOE deprotection is 8.90 kcal/mol, compared with 23.65 kcal/mol for t-BOC deprotection—a difference of 14.75 kcal/mol, representing a ~2.7-fold lower energy barrier for EOE [1]. This lower activation energy enables EOE-based resists to undergo patterning at an exposure ambient temperature of 20 °C or higher, whereas t-BOC resists require 70 °C or higher [1].

photoresist chemically amplified resist deprotection activation energy EOE t-BOC lithography

Photoacid Sensitivity: Deblocking Reaction Order of 1-Ethoxyethyl Group in DUV Resist Systems

In a study of deblocking reaction mechanisms in chemically amplified DUV resists using in-situ FT-IR, the 1-ethoxyethyl group exhibited a deblocking reaction order for the acid concentration that was very small, measured at 10⁻⁴ [1]. This exceptionally low reaction order indicates that the deprotection rate of the 1-ethoxyethyl group is nearly independent of acid concentration once a threshold is reached, a property that contributes to high-resolution patterning with reduced sensitivity to variations in photoacid generator loading or exposure dose.

DUV resist photoacid generator deblocking reaction order acetal-type resist lithography

Mild Deprotection Capability: Hemiacetal Ester vs. Conventional Alkyl Ester Hydrolysis

Conventional alkyl esters of dichloroacetic acid (e.g., methyl and ethyl dichloroacetate) are stable compounds that require strong acidic or basic hydrolytic conditions for cleavage to the free acid. In contrast, hemiacetal esters—including 1-ethoxyethyl esters—are characterized by their unique ability to degrade under mild conditions including exposure to water, alcohols, organic acids, or heat [1]. This reactivity difference is attributed to the reduced bond dissociation energy of the central carbon–oxygen bond in the hemiacetal ester structure, which benefits from the presence of both an electron-donating alkoxy substituent and the electron-withdrawing carbonyl group at opposite ends of the labile C–O bond [2][3].

hemiacetal ester mild deprotection carboxylic acid protection triggerable release polymer chemistry

Molecular Weight and Predicted Physicochemical Differentiation from Simple Alkyl Dichloroacetates

1-Ethoxyethyl dichloroacetate (MW 201.04 g/mol) is significantly larger than its simple alkyl ester counterparts: methyl dichloroacetate (MW 142.97 g/mol) and ethyl dichloroacetate (MW 156.99 g/mol) [1][2][3]. This 29–41% increase in molecular weight, combined with the additional ether oxygen in the 1-ethoxyethyl moiety, predicts a higher boiling point, lower volatility, and altered lipophilicity compared to the simple esters. Ethyl dichloroacetate has a measured boiling point of 155 °C and density of 1.238 g/cm³ [3], while methyl dichloroacetate boils at 142.9 °C with density 1.375 g/cm³ [2]. The 1-ethoxyethyl derivative, with its additional C₂H₅O unit, is expected to exhibit a substantially higher boiling point, making it less volatile and potentially more suitable for high-temperature processing or applications requiring reduced evaporative loss.

molecular weight boiling point lipophilicity physicochemical properties volatility

Spectral Fingerprint: Unambiguous Identification via NMR, IR, and Raman Spectroscopy

1-Ethoxyethyl dichloroacetate has been characterized and registered in the KnowItAll spectral library (Wiley), with authenticated ¹H NMR, FTIR, and Raman spectra available [1]. The compound's InChI (InChI=1S/C6H10Cl2O3/c1-4(3-10-2)11-6(9)5(7)8/h4-5H,3H2,1-2H3) and InChIKey (NITFBCWOVAPXRK-UHFFFAOYSA-N) provide a unique structural fingerprint that distinguishes it unambiguously from the isomeric 2-ethoxyethyl dichloroacetate (InChI=1S/C6H10Cl2O3/c1-2-10-3-4-11-6(9)5(7)8/h5H,2-4H2,1H3) and from ethyl dichloroethoxyacetate (CAS 6957-89-7, InChI=1S/C6H10Cl2O3/c1-3-10-5(9)6(7,8)11-4-2/h3-4H2,1-2H3) [1][2]. This spectroscopic documentation enables definitive identity verification in procurement and quality control workflows.

NMR spectroscopy IR spectroscopy Raman spectroscopy compound identification quality control

Procurement-Relevant Application Scenarios for 1-Ethoxyethyl Dichloroacetate Based on Quantitative Differentiation Evidence


Chemically Amplified Photoresist Formulations Requiring Room-Temperature Patterning

In 193 nm and 248 nm chemically amplified photoresist systems, the 1-ethoxyethyl protecting group enables deprotection at ambient temperature (≥20 °C) due to its low activation energy of 8.90 kcal/mol—compared with 23.65 kcal/mol for t-BOC-protected alternatives that require ≥70 °C [1]. 1-Ethoxyethyl dichloroacetate can serve as a reactive diluent, monomer precursor (following conversion to 1-ethoxyethyl methacrylate), or acid-labile additive in resist compositions, leveraging the very small deblocking reaction order (10⁻⁴) for acid concentration to provide robust process latitude [2]. Procurement selection should prioritize this compound when the resist processing thermal budget is constrained or when substrate materials cannot tolerate elevated post-exposure bake temperatures.

Triggerable Dichloroacetate Release for Prodrug or Latent Active Agent Design

The hemiacetal ester linkage of 1-ethoxyethyl dichloroacetate degrades under mild conditions—exposure to water, alcohols, weak organic acids, or moderate heat—releasing dichloroacetic acid without requiring the strongly acidic or basic hydrolysis conditions needed for simple alkyl dichloroacetates [1][2]. This property makes it a candidate for carrier prodrug designs where esterase-independent, passive hydrolytic or thermally triggered release of DCA is desired. In contrast, methyl or ethyl dichloroacetate would remain stable under these same mild conditions, failing to deliver the active DCA payload. The intermediate thermal dissociation rank (faster than 1-butoxyethyl, slower than 1-isopropoxyethyl) provides a rational basis for tuning the release rate [3].

Polymer Synthesis with Thermally Dissociative or Recyclable Backbone Units

In the synthesis of degradable or recyclable polymers, 1-ethoxyethyl dichloroacetate can function as a comonomer or end-group modifier that introduces thermally labile hemiacetal ester linkages into the polymer architecture. The quantified first-order thermal dissociation kinetics at 140 °C and the established rank-order reactivity among hemiacetal esters enable predictable depolymerization or network degradation profiles [1]. This is inapplicable to simple alkyl dichloroacetates, which lack the 'weak covalent bond' character of the hemiacetal ester and would produce stable, non-degradable ester linkages in the polymer backbone.

Synthetic Intermediate Requiring Orthogonal Carboxyl Protection with Mild Deprotection

In multi-step organic syntheses where a dichloroacetate moiety must be carried through several transformations before final deprotection, 1-ethoxyethyl dichloroacetate offers orthogonal protection of the carboxylic acid function. The 1-ethoxyethyl group can be selectively removed under mild acidic conditions (e.g., NH₄Cl catalysis, CuCl₂·2H₂O in refluxing ethanol, or photogenerated acid at room temperature) without affecting other sensitive functional groups [1][2]. Simple alkyl dichloroacetates cannot offer this orthogonal deprotection capability, as their hydrolysis conditions (strong acid or base) would compromise other functional groups in the molecule. Procurement for synthetic methodology development should specify this compound when a selectively removable, acid-labile carboxyl protecting group bearing the dichloroacetate warhead is required.

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